N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride
CAS No.:
Cat. No.: VC18163283
Molecular Formula: C9H18Cl2N2
Molecular Weight: 225.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18Cl2N2 |
|---|---|
| Molecular Weight | 225.16 g/mol |
| IUPAC Name | N-methyl-N-prop-2-ynylpiperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H16N2.2ClH/c1-3-8-11(2)9-4-6-10-7-5-9;;/h1,9-10H,4-8H2,2H3;2*1H |
| Standard InChI Key | XUUAVPRXGLERGD-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC#C)C1CCNCC1.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride consists of a piperidine ring (a six-membered cyclic amine) with two substituents: a methyl group (-CH) and a prop-2-yn-1-yl group (-CH-C≡CH) attached to the nitrogen atom at the 4-position . The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the amine groups to improve aqueous solubility . The IUPAC name N-methyl-N-prop-2-ynylpiperidin-4-amine dihydrochloride reflects this substitution pattern, while its SMILES notation (CN(CC#C)C1CCNCC1.Cl.Cl) encodes the connectivity of atoms .
Table 1: Key Identifiers of N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine Dihydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 225.16 g/mol | |
| IUPAC Name | N-methyl-N-prop-2-ynylpiperidin-4-amine dihydrochloride | |
| InChIKey | OWCICZBUIZKHRU-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 135.5 ([M+H]) |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine typically involves nucleophilic substitution reactions. Piperidine-4-amine derivatives are alkylated with propargyl bromide in the presence of a base such as sodium hydride (NaH), followed by methylation using methyl iodide . The dihydrochloride salt is formed by treating the free base with hydrochloric acid under controlled conditions to avoid decomposition .
Industrial-Scale Production
Industrial methods prioritize yield optimization and purity. Large-scale reactions employ continuous flow systems to maintain temperature control during exothermic steps, such as HCl addition . Purification via recrystallization in ethanol-water mixtures removes unreacted precursors, achieving >98% purity as verified by high-performance liquid chromatography (HPLC) .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, ethanol) due to ionic interactions, with a solubility of 45 mg/mL in water at 25°C . The alkyne group contributes to stability under acidic conditions but may undergo oxidation in the presence of strong oxidizing agents .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): -NMR spectra show characteristic peaks at δ 1.8–2.1 ppm (piperidine ring protons) and δ 3.2 ppm (N-methyl group) .
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Mass Spectrometry: The base compound ([M]) appears at m/z 152.24, while the dihydrochloride form fragments into ions at m/z 138.12 and 114.09 .
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 139.12297 | 135.5 |
| [M+Na] | 161.10491 | 144.9 |
| [M-H] | 137.10841 | 129.0 |
Pharmacological Applications and Biological Activity
Anticancer Properties
Alkyne-containing compounds often exhibit cytotoxicity by inhibiting tubulin polymerization. While direct evidence for this compound is lacking, structural analogs with similar substituents show IC values of 1.2–4.7 μM against breast cancer cell lines (MCF-7, MDA-MB-231) .
Comparative Analysis with Related Piperidine Derivatives
Structural Analogues
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N-(Prop-2-yn-1-yl)piperidin-4-amine: Lacks the methyl group, reducing lipophilicity (LogP = 1.2 vs. 1.8 for the methylated form) .
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1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine HCl: Similar structure but differs in salt stoichiometry, affecting solubility .
Table 3: Comparison of Piperidine Derivatives
| Compound | Molecular Formula | Key Feature | Biological Activity |
|---|---|---|---|
| N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride | Methyl + propynyl groups | Neuroactive, anticancer | |
| N-(Prop-2-yn-1-yl)piperidin-4-amine | Propynyl group only | Moderate receptor affinity | |
| 1-Methylpiperidin | No alkyne substituent | Broad pharmacological use |
Activity-Structure Relationships
The propynyl group enhances membrane permeability due to its hydrophobic character, while the methyl group stabilizes interactions with hydrophobic binding pockets . Removing either substituent reduces potency by 3–5-fold in receptor binding assays .
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